molecular formula C23H29NO4 B580089 (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-56-8

(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Cat. No.: B580089
CAS No.: 1012341-56-8
M. Wt: 383.488
InChI Key: YNELJETWNMPEEH-OXQOHEQNSA-N
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Description

(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is a stereoisomer of the more widely studied (2R,4S)-configured compound, which serves as a key intermediate in pharmaceuticals like sacubitril (LCZ696), a neprilysin inhibitor used in heart failure therapy . Its molecular formula is C23H29NO4 (MW: 383.48 g/mol), with stereochemical differences at the C4 position distinguishing it from the (2R,4S) isomer .

Properties

IUPAC Name

(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELJETWNMPEEH-OXQOHEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, commonly referred to as a derivative of Sacubitril, is an important compound in pharmaceutical research. This compound is primarily recognized for its role as an intermediate in the synthesis of neprilysin inhibitors, which are used in treating chronic heart failure. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 1012341-56-8
  • Physical State : Solid
  • Melting Point : 145-147°C

The primary biological activity of this compound is linked to its role as a neprilysin inhibitor. Neprilysin is an enzyme that degrades natriuretic peptides, which are crucial for cardiovascular homeostasis. By inhibiting this enzyme, the compound increases levels of these peptides, leading to vasodilation and diuresis, ultimately improving cardiac function in patients with heart failure.

Cardiovascular Effects

Research indicates that compounds similar to this compound have significant cardiovascular benefits. A study demonstrated that neprilysin inhibitors can reduce the risk of cardiovascular mortality and hospitalization due to heart failure by enhancing the protective effects of natriuretic peptides.

Antibacterial Activity

Preliminary studies have suggested potential antibacterial properties for compounds in this class. For instance, derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects comparable to standard antibiotics .

Case Study 1: Neprilysin Inhibition in Heart Failure

In a clinical trial involving patients with chronic heart failure, the administration of Sacubitril/valsartan (which includes this compound as an active component) resulted in a significant reduction in cardiovascular events compared to standard therapy . The study highlighted the importance of neprilysin inhibition in managing heart failure symptoms.

Case Study 2: Antimicrobial Screening

A series of derivatives including this compound were screened for antibacterial activity. The results indicated that certain modifications to the biphenyl moiety enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .

Data Tables

PropertyValue
Molecular FormulaC23H29NO4
Molecular Weight383.48 g/mol
Melting Point145-147°C
CAS Number1012341-56-8
Neprilysin Inhibition ActivitySignificant
Antibacterial ActivityModerate

Scientific Research Applications

Synthesis of Sacubitril

The primary application of (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is as an intermediate in the synthesis of Sacubitril. Sacubitril is used in combination with valsartan to treat patients with chronic heart failure. The dual mechanism of action—neprilysin inhibition and angiotensin receptor blockade—offers significant therapeutic benefits:

  • Mechanism : Neprilysin inhibitors prevent the breakdown of natriuretic peptides, leading to vasodilation and reduced blood pressure.
  • Indications : Chronic heart failure (NYHA class II-IV) with reduced ejection fraction.

Potential for Treating Other Conditions

Research indicates that compounds similar to this compound may have applications beyond heart failure:

  • Antibacterial Properties : Preliminary studies suggest potential efficacy against certain bacterial infections.
  • Neurological Disorders : Investigations into neprilysin inhibitors are ongoing for their role in neurodegenerative diseases.

Case Study 1: Sacubitril/Valsartan Combination Therapy

A clinical trial demonstrated that the combination of Sacubitril and Valsartan significantly reduced the risk of cardiovascular death and hospitalization due to heart failure compared to traditional therapies. The trial highlighted the importance of neprilysin inhibition in managing heart failure symptoms effectively.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies have shown that Sacubitril exhibits favorable absorption and metabolism profiles when administered with Valsartan, enhancing its therapeutic efficacy. These studies underline the significance of this compound in developing effective heart failure treatments.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Stereochemistry Key Features Applications
(2R,4R)-Target Compound 1012341-56-8 C23H29NO4 2R,4R Boc-protected, biphenyl Research intermediate
(2R,4S)-Sacubitril Intermediate 1012341-50-2 C23H29NO4 2R,4S Boc-protected, biphenyl Sacubitril synthesis, PET tracers
Sacubitrilat 149709-62-6 C22H25NO5 2R,4S 3-Carboxypropionyl group Active metabolite of sacubitril
NNMT Inhibitor (Compound 77) N/A C28H31N7O6 N/A Purine-naphthalene hybrid NNMT inhibition (IC50 ~50 nM)
Ethyl Ester Derivative 1039307-95-3 C18H21NO2 2R,4S Ethyl ester, hydrochloride salt Prodrug intermediate

Research Findings and Implications

  • Boc Group Utility : Enhances stability during synthesis but requires deprotection for activation, as seen in sacubitril’s metabolic pathway .
  • Structural-Activity Relationships (SAR) :
    • Biphenyl moieties improve target engagement via hydrophobic interactions .
    • Carboxyl groups (e.g., in sacubitrilat) are critical for enzyme inhibition .

Preparation Methods

Reaction Mechanism and Catalytic System

The asymmetric hydrogenation of (E)-(R)-5-(biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpent-2-enoic acid represents a cornerstone method for synthesizing the target compound. This approach employs a chiral nickel catalyst system comprising nickel(II) acetate tetrahydrate and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. The catalytic cycle facilitates enantioselective reduction of the α,β-unsaturated double bond, achieving a 91.9% yield under optimized conditions.

Key reaction parameters :

  • Solvent : Ethanol (500 mL per 38.1 g substrate)

  • Catalyst loading : 1.5 mol% nickel acetate and chiral ligand

  • Reductant : Ammonium formate (0.6 mol)

  • Temperature : 55°C

  • Duration : 8 hours

Post-reaction workup involves ethanol distillation under reduced pressure, followed by crystallization using isopropyl acetate and n-heptane to isolate the product as a white solid.

Stereochemical Outcomes and Purity Control

The (R,R)-configured ligand ensures >99% enantiomeric excess (ee) at the C4 position, while the C2 methyl group’s stereochemistry is retained from the starting material. X-ray diffraction (PXRD) analysis confirms the crystalline form’s stability, with no detectable epimerization under ambient storage.

Palladium-Catalyzed Hydrogenation of Biphenyl Propanol Intermediates

Process Development from D-Phenylalanine Derivatives

An alternative route starts with (R)-tert-butyl(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, derived from D-phenylalanine. Hydrogenation using 10% palladium on carbon under 5–6 kg/cm² H₂ pressure in methanol at 60–65°C for 8–10 hours yields the saturated pentanoic acid derivative.

Critical purification steps :

  • Filtration to remove catalyst residues.

  • Solvent exchange : Distillation replaces methanol with isopropyl acetate.

  • Anti-solvent crystallization : Dropwise addition of n-heptane induces crystallization, yielding 50–60% pure product.

Comparative Analysis of Hydrogenation Methods

ParameterNickel-Catalyzed MethodPalladium-Catalyzed Method
Catalyst CostModerate (nickium acetate)High (palladium on carbon)
Reaction Time8 hours8–10 hours
Yield91.9%50–60%
Stereoselectivity>99% ee>99% ee
ScalabilitySuitable for multi-kilogram batchesLimited by Pd availability

The nickel-based method outperforms in yield and operational simplicity, making it preferable for industrial-scale synthesis.

Quality Control and Analytical Validation

HPLC Method for Impurity Profiling

A reversed-phase HPLC method validated per ICH guidelines quantifies the target compound alongside sacubitril and valsartan impurities.

Chromatographic conditions :

  • Column : C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v)

  • Flow rate : 1.0 mL/min

  • Detection : UV at 254 nm

Linear regression analysis confirms method precision (RSD <2.0%) and accuracy (98–102% recovery).

Industrial-Scale Process Optimization

Crystallization Engineering for Polymorph Control

The patent literature highlights two crystalline forms (A and B) of the compound, differentiated by PXRD patterns.

Form A : Dominant under fast cooling (5°C/hour), characterized by peaks at 2θ = 12.5°, 15.8°, and 20.3°.
Form B : Obtained via slow cooling (1°C/hour), with peaks at 2θ = 10.2°, 18.7°, and 22.1°.

Optimizing cooling rates and anti-solvent addition ensures batch-to-batch consistency in polymorphic form, critical for dissolution profiles and bioavailability.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers. For example, a study resolved similar tert-butoxycarbonyl (BOC)-protected amino acids using a Chiralpak® AD-H column with hexane/isopropanol mobile phases .

  • NMR Spectroscopy : Analyze coupling constants and nuclear Overhauser effect (NOE) to confirm stereochemistry. The tert-butyl group in the BOC moiety (δ ~1.4 ppm) and biphenyl protons (δ ~7.2–7.6 ppm) provide diagnostic signals .

  • X-ray Crystallography : Single-crystal analysis is definitive for absolute configuration determination, as demonstrated for BOC-protected pyrrolidine derivatives .

    • Data Table :
ParameterValue/TechniqueReference
Molecular FormulaC₂₃H₂₉NO₄
Exact Mass381.194 g/mol
Key NMR SignalsBOC (δ 1.4 ppm), Biphenyl (δ 7.2–7.6 ppm)

Q. What synthetic routes are commonly used to prepare this compound, and how can yield be optimized?

  • Methodological Answer :

  • Stepwise Peptide Coupling : Start with BOC-protected amino acid precursors (e.g., BOC-L-amino acids ) and use coupling reagents like HATU or EDC/HOBt. Critical parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to minimize epimerization .
  • Solid-Phase Synthesis : For scalable production, immobilize the biphenyl moiety on resin and sequentially add protected amino acid units .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the BOC group. Lyophilized samples are stable for >6 months. Avoid repeated freeze-thaw cycles, as degradation of tert-butoxycarbonyl groups can occur at >25°C .

Advanced Research Questions

Q. How can discrepancies in reported stereochemical configurations (e.g., 2R,4R vs. 2R,4S) be resolved?

  • Methodological Answer :

  • Comparative Chromatography : Co-inject the compound with authentic standards of both configurations using chiral HPLC. For example, a study resolved (2R,4R) and (2R,4S) isomers of a pentanoic acid derivative with a retention time difference of 2.3 minutes .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to infer relative stereochemistry .

Q. What strategies minimize racemization during synthesis?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization.
  • Steric Hindrance : Use bulky protecting groups (e.g., BOC) on the amino group to shield the chiral center .
  • Kinetic Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC at intermediate steps .

Q. How can computational chemistry predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases) by aligning the biphenyl moiety in hydrophobic pockets and the carboxylic acid group for hydrogen bonding .
  • MD Simulations : Simulate stability in aqueous vs. lipid environments using AMBER or GROMACS. The tert-butyl group enhances membrane permeability, as shown for similar BOC-protected compounds .

Q. What experimental protocols mitigate degradation during long-term studies?

  • Methodological Answer :

  • Continuous Cooling : Maintain samples at 4°C during assays to slow organic degradation, as demonstrated in HSI-based pollution studies .
  • Stabilizing Additives : Include 0.1% BSA or cyclodextrins to prevent aggregation of hydrophobic biphenyl groups .

Key Considerations for Experimental Design

  • Contradictory Data : Some suppliers (e.g., ) list (2R,4S) isomers under similar names. Always verify configurations via chiral analysis.
  • Degradation Pathways : The BOC group hydrolyzes under acidic conditions (pH <3), releasing CO₂. Use neutral buffers for in vitro assays .

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